{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a heterocyclic compound that combines the structural features of pyridine, thiophene, and piperazine. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic rings imparts unique chemical and biological properties, making it a valuable target for synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with an ethyl group through alkylation reactions.
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a carbonyl group through acylation reactions.
Coupling Reaction: The pyridine and thiophene derivatives are coupled with piperazine through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the combination of pyridine, thiophene, and piperazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N3OS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-5-3-13-21-15)19-11-9-18(10-12-19)8-6-14-4-1-2-7-17-14/h1-5,7,13H,6,8-12H2 |
InChI Key |
ROWDDRUFXXWICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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